![molecular formula C13H17N5O2 B2414589 N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775475-00-7](/img/structure/B2414589.png)
N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolopyrimidine ring, which is a seven-membered aromatic ring containing two nitrogen atoms and one oxygen atom . Triazolopyrimidines have been found to exhibit a wide range of biological activities, including anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazolopyrimidine ring, which is a seven-membered aromatic ring containing two nitrogen atoms and one oxygen atom . The compound also contains a cyclohexyl group and a carboxamide group .
Chemical Reactions Analysis
Triazolopyrimidines, such as “this compound”, are known for their reactivity . They can undergo a variety of chemical reactions, including condensation reactions with aminotriazoles and pyrimidines .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Gladkov et al. (2018) discusses the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, which shares structural similarities with N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. This research highlights the methods for creating these complex compounds and their chemical properties (Gladkov et al., 2018).
Applications in Antimicrobial Studies
- Patil et al. (2021) synthesized a series of triazolo-pyrazine derivatives and evaluated their in vitro antimicrobial activity. This indicates potential applications of compounds like this compound in developing new antimicrobial agents (Patil et al., 2021).
Antioxidant Properties
- Bayazeed and Alnoman (2020) worked on the synthesis of polyheterocyclic ring systems including triazolo[1,5-a]pyrimidine, which is structurally related to this compound. Their study identified compounds with significant antioxidant properties, suggesting a potential research area for this chemical (Bayazeed & Alnoman, 2020).
Antimicrobial and Antifungal Activities
- Darwish (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications. This research underlines the importance of developing new compounds like this compound for potential use in treating microbial infections (Darwish, 2014).
Future Directions
Triazolopyrimidines, such as “N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide”, have been found to exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound in more detail, as well as developing more efficient synthetic routes for its production .
Mechanism of Action
Target of Action
Similar compounds with a triazolo[1,5-a]pyrazine core have been reported to interact with dna and cyclin-dependent kinase 2 (CDK2) .
Mode of Action
Compounds with similar structures have been reported to intercalate with dna and inhibit CDK2 . Intercalation with DNA can disrupt the normal functioning of the DNA, thereby inhibiting cell proliferation. CDK2 inhibition can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Based on its potential targets, it may affect dna replication and cell cycle progression .
Pharmacokinetics
Similar compounds have been reported to have good in silico admet profiles .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
N-cyclohexyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8-7-18-11(13(20)14-8)10(16-17-18)12(19)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,20)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTSFOWDASUWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3CCCCC3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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